molecular formula C19H23Br2Cl2FN2O2 B2981648 1-(2,4-Dibromophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1189430-26-9

1-(2,4-Dibromophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2981648
CAS RN: 1189430-26-9
M. Wt: 561.11
InChI Key: XHTHAOBHJVZAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dibromophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H23Br2Cl2FN2O2 and its molecular weight is 561.11. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

In the domain of chemical synthesis and pharmacological evaluation, novel compounds structurally related to the specified chemical have been designed and synthesized for potential therapeutic uses. For instance, a series of new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized, aiming to discover antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporter. These compounds demonstrated high nanomolar affinity for both activities, indicating their potential as potent antidepressants with a new dual mechanism of action (Javier Díez Martínez et al., 2001).

Antimalarial Activity

Aryl piperazine and pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The study found that specific structural features, such as the presence of a hydroxyl group, a propane chain, and a fluor, were crucial for antiplasmodial activity. This research underscores the importance of structural optimization in the design of new antimalarial agents (A. Mendoza et al., 2011).

Anti-Bone Cancer Activity

The synthesis and characterization of heterocyclic compounds for potential anti-bone cancer applications have been explored. One study focused on a heterocyclic compound designed using specific starting materials and evaluated its in vitro anticancer activities against human bone cancer cell lines. Additionally, molecular docking was utilized to study the potential antiviral activity by calculating the binding sites for a specific protein, indicating the compound's versatility in therapeutic applications (G. Lv et al., 2019).

Synthesis and Bioactivities

The development and evaluation of fluorine-containing compounds for their antibacterial activities highlight the ongoing efforts to discover new antimicrobial agents. Compounds synthesized with specific fluorine-containing pharmacophores demonstrated promising antibacterial activity, showcasing the potential of such chemical structures in addressing microbial resistance (B. S. Holla et al., 2003).

properties

IUPAC Name

1-(2,4-dibromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2FN2O2.2ClH/c20-14-5-6-19(16(21)11-14)26-13-15(25)12-23-7-9-24(10-8-23)18-4-2-1-3-17(18)22;;/h1-6,11,15,25H,7-10,12-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTHAOBHJVZAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=C(C=C(C=C2)Br)Br)O)C3=CC=CC=C3F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Br2Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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